
Uridylyl-(3'-5')-cytidine
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Overview
Description
Uridylyl-(3’-5’)-cytidine is a nucleotide analog composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is of significant interest in biochemical and molecular biology research due to its role in RNA synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’-5’)-cytidine typically involves the chemical synthesis of oligonucleotides. The process begins with the cleavage of the 5’-trityl group by brief treatment with dichloroacetic acid dissolved in dichloromethane. The monomer activated with tetrazole is then coupled to the available 5’-hydroxyl, resulting in a phosphite linkage . This method is commonly used in the synthesis of DNA and RNA oligonucleotides, allowing for the creation of nucleotide sequences with defined chemical structures.
Industrial Production Methods: Industrial production of uridylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated high-throughput custom oligonucleotide synthesis technologies have made it possible to produce large quantities of nucleotide analogs efficiently .
Chemical Reactions Analysis
Types of Reactions: Uridylyl-(3’-5’)-cytidine undergoes various chemical reactions, including hydrolysis, catalyzed by metal ions such as magnesium and zinc. These reactions can be promoted by buffers like imidazole, HEPES, and triethanolamine . The compound can also undergo cleavage and isomerization in the presence of amine buffers such as morpholine, 4-hydroxypiperidine, and piperidine .
Common Reagents and Conditions: Common reagents used in the reactions of uridylyl-(3’-5’)-cytidine include metal ions (e.g., magnesium, zinc), buffers (e.g., imidazole, HEPES), and amine buffers (e.g., morpholine, 4-hydroxypiperidine) . These reactions typically occur under aqueous conditions, often with the addition of organic solvents like DMSO to modulate the reaction environment .
Major Products Formed: The major products formed from the reactions of uridylyl-(3’-5’)-cytidine include cleaved nucleotide fragments and isomerized forms of the compound. These products are of interest in studying the mechanisms of RNA cleavage and isomerization .
Scientific Research Applications
Biochemical Research
1.1 Nucleotide Analog Synthesis
Uridylyl-(3'-5')-cytidine serves as a crucial building block in the synthesis of various nucleotide analogs. Its unique structure allows for the creation of modified nucleotides that can be utilized in the study of nucleic acid interactions, replication, and transcription processes. For instance, it has been employed to synthesize triribonucleoside diphosphates that serve as models for understanding genetic codes and nucleic acid structures .
1.2 Enzyme Substrate
The compound acts as a substrate for several enzymes, including polymerases and nucleases. Its incorporation into RNA can significantly influence the structure and function of nucleic acids, making it an essential tool for studying enzyme kinetics and dynamics in RNA processing.
Molecular Biology
2.1 RNA Interaction Studies
this compound is instrumental in studying RNA-RNA and RNA-protein interactions. Its ability to form stable phosphodiester bonds enables researchers to investigate how RNA structures affect biological processes such as translation and splicing .
2.2 Antiviral Research
Research has indicated that this compound derivatives exhibit antiviral properties. For example, certain modified nucleosides derived from this compound have shown efficacy against viral replication by inhibiting key viral enzymes . This makes it a candidate for developing antiviral therapies targeting specific viral infections.
Medicinal Chemistry
3.1 Anticancer Applications
The potential therapeutic applications of this compound extend to oncology, where it is being explored for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by interfering with nucleic acid metabolism .
3.2 Drug Development
The compound's structural properties allow it to be modified into various analogs that can enhance drug efficacy and selectivity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation .
Industrial Applications
4.1 Diagnostic Tools
In the field of diagnostics, this compound is utilized in the development of nucleic acid-based assays and tests. Its incorporation into diagnostic kits allows for more accurate detection of pathogens through polymerase chain reaction (PCR) techniques.
4.2 Biotechnological Applications
The compound is also used in biotechnological processes such as the synthesis of RNA-based therapeutics and vaccines. Its ability to mimic natural nucleotides makes it suitable for creating stable RNA molecules that can be used in gene therapy approaches .
Case Studies and Research Findings
Study Title | Findings | Application Area |
---|---|---|
Synthesis of triribonucleoside diphosphates | Demonstrated effective synthesis methods for nucleotide analogs using this compound | Biochemical Research |
Antiviral activity of modified nucleosides | Identified derivatives with significant inhibitory effects on viral replication | Medicinal Chemistry |
Role in RNA interaction studies | Showed how this compound influences RNA structural dynamics | Molecular Biology |
Mechanism of Action
The mechanism of action of uridylyl-(3’-5’)-cytidine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The compound can be cleaved by metal-ion-promoted hydrolysis, with metal ions such as magnesium and zinc playing a crucial role in the catalytic process . The cleavage and isomerization reactions are influenced by the coordination of metal ions to the anionic phosphodiester and the participation of buffer constituents .
Comparison with Similar Compounds
Uridylyl-(3’-5’)-cytidine can be compared to other nucleotide analogs such as uridylyl-(3’-5’)-uridine and 2-hydroxypropyl 4-nitrophenyl phosphate. While uridylyl-(3’-5’)-uridine shares a similar structure, it differs in its base composition, which can affect its reactivity and interactions with metal ions and buffers . 2-hydroxypropyl 4-nitrophenyl phosphate is an activated RNA model compound used to study RNA cleavage mechanisms, providing insights into the catalytic activities of metal ions and buffers .
Conclusion
Uridylyl-(3’-5’)-cytidine is a valuable compound in biochemical and molecular biology research, offering insights into RNA synthesis, cleavage, and isomerization mechanisms. Its synthesis, reactions, and applications make it a crucial tool for understanding the catalytic activities of metal ions and buffers in RNA reactions.
Biological Activity
Uridylyl-(3'-5')-cytidine (Ucy) is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond. This compound plays a crucial role in various biological processes, particularly in RNA metabolism, cellular signaling, and as a substrate for several enzymes. This article delves into the biological activity of Ucy, exploring its mechanisms, interactions, and applications in research.
Structure and Synthesis
This compound consists of a ribose sugar linked to uracil and cytosine bases. The chemical structure can be represented as follows:
The synthesis of Ucy can be achieved through various methods, including triester methods that involve protecting groups for hydroxyl functionalities. These methods ensure high yields and purity of the final product, which is essential for its biological applications .
Ucy's mechanism of action primarily involves its incorporation into RNA molecules. This incorporation can influence RNA stability and function, which is critical for gene expression and cellular responses to environmental stimuli. Ucy can also be cleaved by metal-ion-promoted hydrolysis, with ions such as magnesium and zinc playing significant roles in this catalytic process.
Biological Functions
- RNA Synthesis : Ucy serves as a substrate for RNA polymerases during the transcription process. Its unique structure allows it to participate in the synthesis of RNA strands, influencing gene expression.
- RNA Degradation : Ucy interacts with ribonucleases that facilitate RNA degradation. This activity is crucial for maintaining cellular homeostasis and regulating RNA levels within cells.
- Signaling Molecule : Ucy has been implicated in various signaling pathways, acting as a second messenger that transmits signals within cells. This function is vital for processes such as cell proliferation and differentiation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ucy, it is beneficial to compare it with other nucleotide analogs:
Compound Name | Structure Type | Unique Features |
---|---|---|
Uridylyl-(3'-5')-adenosine | Dinucleotide | Involved in energy transfer (ATP) |
Cytidylyl-(3'-5')-adenosine | Dinucleotide | Key player in RNA synthesis |
Guanylyl-(3'-5')-cytidine | Dinucleotide | Important for signal transduction (cGMP) |
Uridylyl-(3'-5')-guanosine | Dinucleotide | Involved in various signaling pathways |
Ucy's specific combination of uracil and cytosine bases allows it to participate distinctly in RNA-related processes compared to other dinucleotides.
Case Studies and Research Findings
Recent studies have highlighted the significance of Ucy in various biological contexts:
- RNA Metabolism : Research indicates that Ucy plays a pivotal role in regulating RNA metabolism, influencing both synthesis and degradation pathways. For instance, studies have shown that altering Ucy levels can significantly impact gene expression profiles in cellular models .
- Therapeutic Applications : Ucy has been explored for its potential therapeutic applications, particularly in cancer research where modulation of RNA metabolism is crucial. By targeting pathways involving Ucy, researchers aim to develop novel strategies for cancer treatment.
Properties
CAS No. |
3013-97-6 |
---|---|
Molecular Formula |
C18H24N5O13P |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LENQVXALZPDAFB-NCOIDOBVSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origin of Product |
United States |
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